methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroquinoline-3-carboxylate
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Overview
Description
methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroquinoline core and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Methyl Ester Group: The carboxylic acid group on the tetrahydroquinoline can be esterified using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.
Protection of the Amine Group: The amine group can be protected using a tert-butoxycarbonyl (Boc) group, which is introduced through the reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Quinoline: A simpler structure without the tetrahydro modification and ester group.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Tetrahydroquinoline: Lacks the ester and Boc-protected amine groups.
Uniqueness: methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to its combination of a tetrahydroquinoline core, a methyl ester group, and a Boc-protected amine. This structure provides specific chemical properties and reactivity that are valuable in synthetic chemistry and medicinal research.
Properties
IUPAC Name |
methyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-12-7-5-6-10-8-11(14(19)21-4)9-17-13(10)12/h5-7,11,17H,8-9H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPMRALLLHXXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1NCC(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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